Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate
Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate
Phosphatidic acid (PA) has two fatty acids and one phosphate group attached to a glycerol backbone. The two fatty acids are present at position sn-1 and sn-2 of the C-atoms and the phosphate group is present in the sn-3 position of the C-atom.
1,2-Distearoyl-sn-glycero-3-phosphate is a phospholipid containing a phosphatidic acid head group and 18:0 fatty acids at the sn-1 and sn-2 positions of the glycerol backbone. This negatively charged phospholipid has been used to study the dynamics of model lipid bilayers.
1,2-Distearoyl-sn-glycero-3-phosphate is a phospholipid containing a phosphatidic acid head group and 18:0 fatty acids at the sn-1 and sn-2 positions of the glycerol backbone. This negatively charged phospholipid has been used to study the dynamics of model lipid bilayers.
Brand Name:
Vulcanchem
CAS No.:
108321-18-2
VCID:
VC20762640
InChI:
InChI=1S/C39H77O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/t37-;/m0./s1
SMILES:
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+]
Molecular Formula:
C39H76NaO8P
Molecular Weight:
727.0 g/mol
Sodium (R)-2,3-bis(stearoyloxy)propyl hydrogenphosphate
CAS No.: 108321-18-2
Cat. No.: VC20762640
Molecular Formula: C39H76NaO8P
Molecular Weight: 727.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Phosphatidic acid (PA) has two fatty acids and one phosphate group attached to a glycerol backbone. The two fatty acids are present at position sn-1 and sn-2 of the C-atoms and the phosphate group is present in the sn-3 position of the C-atom. 1,2-Distearoyl-sn-glycero-3-phosphate is a phospholipid containing a phosphatidic acid head group and 18:0 fatty acids at the sn-1 and sn-2 positions of the glycerol backbone. This negatively charged phospholipid has been used to study the dynamics of model lipid bilayers. |
|---|---|
| CAS No. | 108321-18-2 |
| Molecular Formula | C39H76NaO8P |
| Molecular Weight | 727.0 g/mol |
| IUPAC Name | sodium;[(2S)-2,3-di(octadecanoyloxy)propyl] hydrogen phosphate |
| Standard InChI | InChI=1S/C39H77O8P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h37H,3-36H2,1-2H3,(H2,42,43,44);/q;+1/p-1/t37-;/m0./s1 |
| Standard InChI Key | ALPWRKFXEOAUDR-JFRIYMKVSA-M |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCC(=O)OC[C@@H](COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
| SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
| Canonical SMILES | CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])OC(=O)CCCCCCCCCCCCCCCCC.[Na+] |
| Appearance | Unit:100 mgSolvent:nonePurity:98+%Physical solid |
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